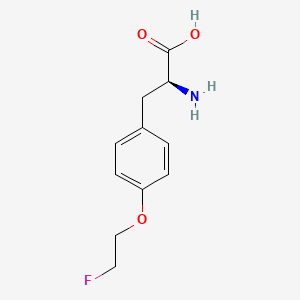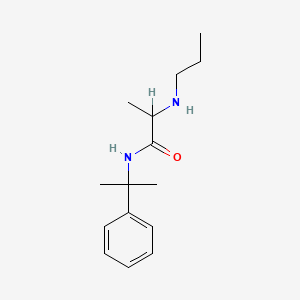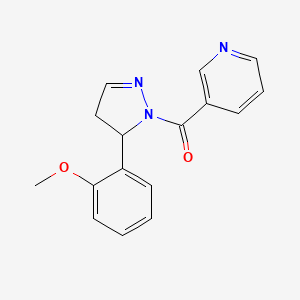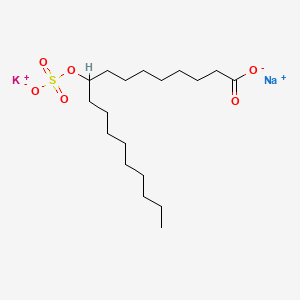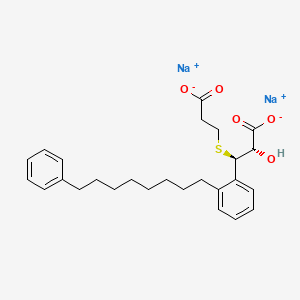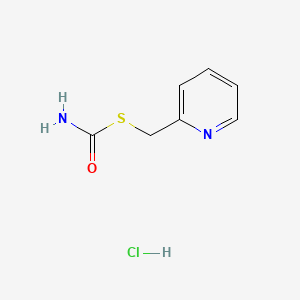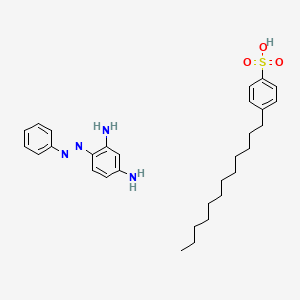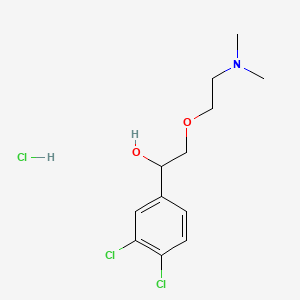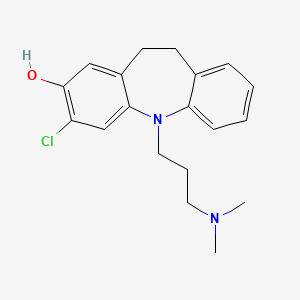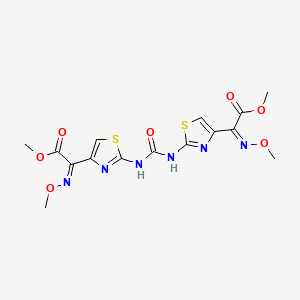
Dimethyl (Z,Z)-2,2'-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) is a complex organic compound characterized by its unique structure, which includes thiazole rings and methoxyimino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with methoxyimino compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of microbial growth or modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl carbonate: A simpler compound with similar functional groups but lacking the thiazole rings.
Thiazole derivatives: Compounds containing the thiazole ring structure, which may have similar chemical properties.
Uniqueness
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) is unique due to its combination of thiazole rings and methoxyimino groups, which confer distinct chemical and biological properties not found in simpler compounds.
This detailed article provides a comprehensive overview of Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
84245-84-1 |
|---|---|
Fórmula molecular |
C15H16N6O7S2 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
methyl (2Z)-2-methoxyimino-2-[2-[[4-[(Z)-N-methoxy-C-methoxycarbonylcarbonimidoyl]-1,3-thiazol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H16N6O7S2/c1-25-11(22)9(20-27-3)7-5-29-14(16-7)18-13(24)19-15-17-8(6-30-15)10(21-28-4)12(23)26-2/h5-6H,1-4H3,(H2,16,17,18,19,24)/b20-9-,21-10- |
Clave InChI |
ODMJIQJYAXNIBW-UPVMUGGESA-N |
SMILES isomérico |
COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)OC |
SMILES canónico |
COC(=O)C(=NOC)C1=CSC(=N1)NC(=O)NC2=NC(=CS2)C(=NOC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


